molecular formula C18H18N4O6 B5174210 4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide

4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide

Cat. No.: B5174210
M. Wt: 386.4 g/mol
InChI Key: XHCKYZDHCGVVNV-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide is a complex organic compound with a molecular formula of C24H32N2O2. This compound is characterized by the presence of a morpholine ring, a phenyl group, and two nitro groups attached to a benzamide core. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-3,5-dinitrobenzoic acid with 4-(morpholin-4-yl)aniline in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The morpholine ring may facilitate binding to proteins or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve oxidative stress and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-diaminobenzamide
  • 4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzoic acid
  • 4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzylamine

Uniqueness

4-methyl-N-[4-(morpholin-4-yl)phenyl]-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and a morpholine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-methyl-N-(4-morpholin-4-ylphenyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6/c1-12-16(21(24)25)10-13(11-17(12)22(26)27)18(23)19-14-2-4-15(5-3-14)20-6-8-28-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCKYZDHCGVVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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